molecular formula C36H29N2O2P B15158061 (4S,4'S)-2,2'-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole)

(4S,4'S)-2,2'-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole)

Cat. No.: B15158061
M. Wt: 552.6 g/mol
InChI Key: RMUAXNNRJVEFSH-UHFFFAOYSA-N
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Description

(4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenylphosphine group: This step involves the reaction of the oxazole derivative with a phenylphosphine reagent under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:

    Oxidation: The phenylphosphine group can be oxidized to form phosphine oxides.

    Substitution: The oxazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylphosphine group would yield phosphine oxides, while substitution reactions could introduce various functional groups onto the oxazole rings.

Scientific Research Applications

Chemistry

In chemistry, (4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) is used as a chiral ligand in asymmetric catalysis. It forms complexes with transition metals, which can then catalyze enantioselective reactions, leading to the formation of chiral products with high enantiomeric excess.

Biology and Medicine

In biology and medicine, this compound could be explored for its potential in drug development, particularly in the synthesis of chiral drugs. Its ability to form stable complexes with metals might also be useful in imaging and diagnostic applications.

Industry

In the industrial sector, (4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) can be used in the production of fine chemicals and pharmaceuticals, where asymmetric synthesis is crucial for the production of enantiomerically pure compounds.

Mechanism of Action

The mechanism by which (4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) exerts its effects involves the formation of stable complexes with transition metals. These metal-ligand complexes can then participate in catalytic cycles, facilitating various chemical transformations. The specific molecular targets and pathways would depend on the nature of the metal and the type of reaction being catalyzed.

Comparison with Similar Compounds

Similar Compounds

  • (4S,4’S)-2,2’-((Diphenylphosphino)bis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole)
  • (4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-methyl-4,5-dihydrooxazole)

Uniqueness

(4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) is unique due to its specific chiral configuration and the presence of both phenylphosphine and oxazole groups. This combination allows it to form highly stable and selective complexes with transition metals, making it particularly valuable in asymmetric catalysis.

Properties

Molecular Formula

C36H29N2O2P

Molecular Weight

552.6 g/mol

IUPAC Name

phenyl-bis[2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]phosphane

InChI

InChI=1S/C36H29N2O2P/c1-4-14-26(15-5-1)31-24-39-35(37-31)29-20-10-12-22-33(29)41(28-18-8-3-9-19-28)34-23-13-11-21-30(34)36-38-32(25-40-36)27-16-6-2-7-17-27/h1-23,31-32H,24-25H2

InChI Key

RMUAXNNRJVEFSH-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5=NC(CO5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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